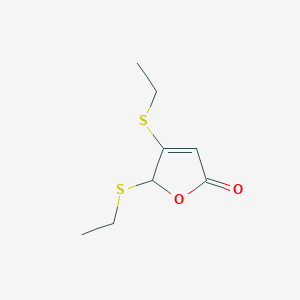

2(5H)-Furanone, 4,5-bis(ethylthio)-

Description

Significance of the 2(5H)-Furanone Scaffold in Organic Chemistry

The 2(5H)-furanone, or butenolide, ring is a prominent five-membered heterocyclic motif that is the core structure of numerous natural products and pharmacologically active compounds. Its prevalence in a wide array of biologically significant molecules underscores its importance as a "privileged scaffold" in medicinal chemistry and organic synthesis. This structural unit is characterized by an α,β-unsaturated lactone system, which imparts a unique reactivity profile, making it a versatile building block for the synthesis of more complex molecules. The inherent functionality of the 2(5H)-furanone ring allows for a variety of chemical transformations, including Michael additions, Diels-Alder reactions, and various nucleophilic substitution reactions. researchgate.netnih.gov

Overview of Sulfur-Containing Furanone Analogues in Chemical Research

The introduction of sulfur atoms into the furanone scaffold gives rise to a class of compounds with distinct chemical and biological properties. Sulfur-containing furanone analogues have garnered considerable attention in chemical research, primarily due to their potential as therapeutic agents. These compounds are often synthesized by the reaction of halogenated furanones with various thiols. The resulting thioether derivatives have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The sulfur atom can be further oxidized to sulfoxides and sulfones, which can modulate the biological activity of the parent compound. nih.gov Research in this area is active, with ongoing efforts to synthesize and evaluate novel sulfur-containing furanones with enhanced potency and selectivity. nih.govresearchgate.net

Scope and Research Focus on 2(5H)-Furanone, 4,5-bis(ethylthio)- within Contemporary Chemical Synthesis and Mechanistic Studies

While specific research on 2(5H)-Furanone, 4,5-bis(ethylthio)- is not extensively documented in publicly available literature, its chemical structure suggests a primary research focus on its potential biological activities. By analogy with other 4,5-disubstituted thio-furanones, it is likely a target for investigations into antimicrobial and anti-biofilm applications.

The synthesis of this compound would most plausibly proceed through the reaction of a dihalogenated 2(5H)-furanone, such as mucochloric or mucobromic acid, with an excess of ethanethiol (B150549) in the presence of a base. This type of nucleophilic substitution reaction is a common strategy for introducing thioether functionalities onto the furanone ring. nih.gov

Mechanistic studies of such reactions are of fundamental interest in organic chemistry. The regioselectivity of the substitution, the nature of the transition states, and the influence of the solvent and base are all important aspects that would be considered in a detailed mechanistic investigation. Computational studies, in conjunction with experimental work, could provide valuable insights into the reaction pathway for the formation of 4,5-bis(ethylthio)-2(5H)-furanone. nih.gov The primary research interest in this compound and its analogues lies in their potential as novel therapeutic agents, particularly in combating bacterial resistance. unipi.itnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

62705-05-9 |

|---|---|

Molecular Formula |

C8H12O2S2 |

Molecular Weight |

204.3 g/mol |

IUPAC Name |

2,3-bis(ethylsulfanyl)-2H-furan-5-one |

InChI |

InChI=1S/C8H12O2S2/c1-3-11-6-5-7(9)10-8(6)12-4-2/h5,8H,3-4H2,1-2H3 |

InChI Key |

UBIPSNYKANQTNF-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1C(=CC(=O)O1)SCC |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 2 5h Furanone, 4,5 Bis Ethylthio

The reactivity of 2(5H)-Furanone, 4,5-bis(ethylthio)- is governed by the furanone ring, an α,β-unsaturated γ-lactone, and the two ethylthio groups attached at the C4 and C5 positions. These structural features allow for a range of chemical transformations, including reactions at the carbonyl group, the carbon-carbon double bond, and the sulfur atoms.

Electrophilic and Nucleophilic Reactions of the Furanone Ring

The furanone ring is susceptible to both electrophilic and nucleophilic attacks at various positions. The electron-withdrawing nature of the lactone carbonyl group influences the reactivity of the conjugated system, while the electron-donating character of the thioether groups modulates this effect.

While specific studies on the deprotonation of 2(5H)-Furanone, 4,5-bis(ethylthio)- are not extensively documented, the reactivity of related butenolide structures provides significant insight. The generation of an anion from the butenolide ring, typically at a position alpha to the carbonyl or on a side chain, creates a potent nucleophile for subsequent reactions with various electrophiles.

For instance, in related butenolide systems like angelicalactone, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) can be used to generate an anion. This anion can then react with electrophiles like acyl chlorides. This process involves the initial deprotonation, followed by the rapid addition of the electrophile to form a new carbon-carbon bond.

Table 1: Example of Anion Reaction in a Related Butenolide System

| Starting Material | Base | Solvent | Electrophile | Resulting Intermediate |

|---|---|---|---|---|

| Angelicalactone | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | Acetyl chloride | Acylated furan (B31954) ring intermediate |

This reaction demonstrates the principle of generating a nucleophilic center on the furanone scaffold, which can then be functionalized. In the case of 2(5H)-Furanone, 4,5-bis(ethylthio)-, the possibility of deprotonation on the α-carbons of the ethyl groups could also lead to interesting subsequent reactions.

The carbonyl group of the furanone ring is an electrophilic center and is susceptible to nucleophilic attack. This can lead to either addition to the carbonyl or a conjugate addition to the α,β-unsaturated system. The outcome is often dependent on the nature of the nucleophile and the reaction conditions.

Strong nucleophiles typically attack the carbonyl carbon directly. This can result in the opening of the lactone ring, a common reaction for esters and lactones, to yield a substituted 4-hydroxy-2-hexenoic acid derivative. The presence of the two ethylthio groups, which are electron-donating, may slightly reduce the electrophilicity of the carbonyl carbon but also stabilize potential intermediates. Research on related 2(5H)-furanone derivatives shows that reactions with nucleophiles like amino acids can proceed via a Michael addition-elimination pathway, suggesting the C4 position is also a viable site for nucleophilic attack, especially if a leaving group is present.

Transformations Involving the Ethylthio Substituents

The two ethylthio groups are key centers of reactivity, allowing for a variety of transformations that modify the sulfur atoms or lead to their removal.

The sulfur atoms in the ethylthio groups are readily oxidized to form the corresponding sulfoxides and sulfones. This transformation significantly alters the electronic properties of the furanone ring, as the resulting sulfoxide (B87167) and sulfonyl groups are strongly electron-withdrawing.

The oxidation of thioethers to sulfoxides requires mild oxidizing agents, while stronger conditions lead to the fully oxidized sulfones. organic-chemistry.org A common and efficient method for the oxidation of thioethers in furanone derivatives involves using an excess of hydrogen peroxide in acetic acid. nih.gov This system has been successfully used to synthesize chiral 2(5H)-furanone sulfones from their thioether precursors. nih.gov The selective oxidation to sulfoxides can be more challenging but has been achieved in some furanone systems using reagents like m-chloroperoxybenzoic acid (m-CPBA). researchgate.net

Table 2: Oxidation of Thioether-Substituted Furanones

| Substrate Type | Oxidizing Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| Thioether-furanone | Hydrogen Peroxide (excess) | Acetic Acid | Sulfone-furanone | nih.gov |

| 4-R-sulfanylfuran-2(5H)-one | m-Chloroperoxybenzoic acid (m-CPBA) | - | Sulfoxide-furanone | researchgate.net |

The resulting sulfones are valuable synthetic intermediates and often exhibit interesting biological activities. nih.gov

Recent developments have shown that thioethers, and more readily thiols, can undergo desulfurization for nucleophilic substitution. For example, a system of triphenylphosphine (B44618) (Ph3P) and 1,2-diiodoethane (B146647) (ICH2CH2I) has been used to promote the desulfurization of thiols and their subsequent reaction with nucleophiles. cas.cn The application of such methods to a dithio-substituted furanone would likely lead to a furanone derivative lacking the sulfur substituents, although the reaction's compatibility with the lactone ring would need to be considered.

The sulfur atoms of the thioether groups possess lone pairs of electrons, making them nucleophilic. As such, they can react with electrophiles, particularly alkylating agents, to form sulfonium (B1226848) salts. This reaction is a standard transformation for sulfides.

The alkylation would proceed via an SN2 mechanism, where the sulfur atom attacks the alkyl halide, displacing the halide and forming a trialkylsulfonium salt. These resulting sulfonium salts can be useful as intermediates themselves, for example, in the formation of ylides for subsequent reactions. The formation of a thionium (B1214772) ion from a related dithiane compound has been described as a key step in the synthesis of 2-thio-substituted furans, highlighting the reactivity of sulfur in these systems towards electrophilic attack. nih.gov

Ring-Opening and Rearrangement Reactions

The structural features of 2(5H)-Furanone, 4,5-bis(ethylthio)- allow for a range of ring-opening and rearrangement reactions, which are critical for the synthesis of novel molecular architectures.

Mechanisms of Lactone Ring Opening

The lactone ring of 2(5H)-furanone derivatives is susceptible to nucleophilic attack, leading to ring-opening. For instance, the electrochemical reduction of related 5-arylsulfanyl- and 5-arylsulfonyl-3,4-dichloro-2(5H)-furanones primarily proceeds via the anionoid elimination of the substituent at the C5 position. researchgate.net In the case of 3,4-dichloro-5-ethylsulfanyl-2(5H)-furanone, there is a competing pathway involving the elimination of a chloride ion. researchgate.net While specific studies on the 4,5-bis(ethylthio) derivative were not found, aminolysis of the parent 2(5H)-furanone is known to yield 3-alkylamino-4-hydroxy-N-alkylbutyramides, demonstrating a typical ring-opening mechanism initiated by a nucleophile. researchgate.net

Isomerization Pathways

Cyclization Reactions Leading to Fused Heterocycles

The 2(5H)-furanone core is a valuable precursor for synthesizing diverse heterocyclic compounds. researchgate.netnih.gov Recyclization processes are of significant interest in this context. researchgate.netnih.gov For example, the reaction of a 2(5H)-furanone bearing two furyl substituents with various nitrogen nucleophiles like hydrazine (B178648) hydrate (B1144303) has been shown to construct new heterocyclic rings such as pyrrole (B145914) derivatives. researchgate.net The nitrile group at position-3 of a furanone has also been utilized to build a thiazolidine (B150603) ring. researchgate.net These examples highlight the potential of the 2(5H)-furanone scaffold in cyclization reactions to form fused heterocycles, a potential reaction pathway for 4,5-bis(ethylthio)-2(5H)-furanone.

Cycloaddition Reactions

Cycloaddition reactions provide a powerful tool for constructing complex polycyclic systems from the 2(5H)-furanone template.

[2+2] and [3+2] Cycloaddition Pathways

The photoreaction of 2(5H)-furanones with alkynes is a known method to achieve [2+2] cycloadditions, yielding cycloadducts that can undergo further rearrangements. nih.gov While this reaction has been studied for other derivatives, specific data for 4,5-bis(ethylthio)-2(5H)-furanone is not available. In the realm of [3+2] cycloadditions, there are reports on the diastereoselective [8+2]-cycloaddition of 5-substituted-furan-2(3H)-ones with 8,8-dicyanoheptafulvene, which proceeds via a dienolate intermediate. nih.gov This higher-order cycloaddition demonstrates the versatility of the furanone scaffold in forming polycyclic products. nih.gov

Diels-Alder Reactions

The Diels-Alder, or [4+2]-cycloaddition, reaction is a cornerstone of furan chemistry for creating six-membered rings with high atom economy. nih.gov Furan derivatives, sourced from renewable biomass, are attractive dienes in these transformations. nih.gov The reactivity in Diels-Alder reactions is often enhanced by using Lewis acid catalysts. researcher.life Chiral 5-alkoxy-2(5H)-furanones have been successfully employed as dienophiles in asymmetric Diels-Alder reactions, leading to enantiomerically pure products. rug.nllookchem.com While the furan ring itself can act as a diene, the double bond in the 2(5H)-furanone ring system typically functions as a dienophile. The specific behavior of 2(5H)-Furanone, 4,5-bis(ethylthio)- in Diels-Alder reactions has not been explicitly documented in the surveyed literature.

Electrochemical Reactions

The electrochemical behavior of 2(5H)-Furanone, 4,5-bis(ethylthio)- is characterized by its susceptibility to reduction, leading to various transformations. These reactions are of interest for their potential in synthetic chemistry and for understanding the degradation pathways of such molecules. The presence of both the furanone ring and the ethylthio substituents provides multiple reactive sites for electrochemical processes.

While specific studies on the electrocatalytic transformations of 2(5H)-Furanone, 4,5-bis(ethylthio)- are not extensively documented, the reactivity of its core structures—the furanone ring and thioether linkages—suggests potential catalytic pathways. Electrocatalysis offers a route to enhance reaction rates and selectivity under mild conditions, often utilizing renewable electricity. rsc.orgrsc.org

The furanone moiety can be susceptible to electrocatalytic hydrogenation. For related furanic compounds, such as furfural, electrocatalytic hydrogenation on metal catalysts like palladium has been shown to reduce the furan ring, yielding products such as furfuryl alcohol and tetrahydrofurfuryl alcohol. rsc.org This suggests that under appropriate electrocatalytic conditions, the furanone ring of 2(5H)-Furanone, 4,5-bis(ethylthio)- could potentially be hydrogenated.

Furthermore, the carbon-sulfur bonds of the ethylthio groups represent another site for potential electrocatalytic transformation. The electrochemical cleavage of C–S bonds in thioethers has been demonstrated as a method for generating new chemical species. nih.govrsc.org This process can be facilitated by electrocatalysis, offering a way to selectively activate and break these bonds. Such transformations could lead to the formation of thiols or other sulfur-containing compounds. nih.gov The electrocatalytic approach to C-S bond cleavage is considered a sustainable alternative to traditional methods that often require metal catalysts and harsh reagents. rsc.org

The following table summarizes potential electrocatalytic transformations based on the functional groups present in 2(5H)-Furanone, 4,5-bis(ethylthio)-.

| Functional Group | Potential Electrocatalytic Transformation | Potential Products |

| Furanone Ring | Electrocatalytic Hydrogenation | Hydrogenated furanone derivatives |

| Ethylthio Group | Electrocatalytic C-S Bond Cleavage | Thiols, disulfides |

It is important to note that the actual products and reaction efficiencies would depend on the specific catalyst, electrode material, and reaction conditions employed.

The electroreduction of 5-thio derivatives of 2(5H)-furanone has been studied, providing insight into the likely behavior of 2(5H)-Furanone, 4,5-bis(ethylthio)-. Research on compounds such as 5-arylsulfanyl-, 5-arylsulfonyl-, and 3,4-dichloro-5-ethylsulfanyl-2(5H)-furanones in acetonitrile (B52724) reveals that a primary pathway of electrochemical reduction is the anionoid elimination of the substituent at the 5-position of the lactone ring. journal-vniispk.ru

For these related compounds, a competing reaction is the elimination of a chloride ion when present on the furanone ring. journal-vniispk.ru In the case of 3,4-dichloro-5-ethylsulfanyl-2(5H)-furanone, the contribution of chloride ion elimination increases. journal-vniispk.ru This suggests that for 2(5H)-Furanone, 4,5-bis(ethylthio)-, which lacks chloro substituents, the predominant electroreduction pathway would likely be the elimination of one of the ethylthio groups as an anion.

An experimental criterion based on the morphology of cyclic voltammograms has been proposed to identify the specific pathway of electroreduction for these 2(5H)-furanone derivatives. journal-vniispk.ru The shape and characteristics of the voltammetric waves can indicate whether the elimination of the substituent at the 5-position or another group is the favored process.

The table below outlines the observed electrochemical reduction pathways for related 5-thio-2(5H)-furanone derivatives.

| Compound | Predominant Electroreduction Pathway | Competing Pathway |

| 5-Arylsulfanyl-3,4-dichloro-2(5H)-furanones | Anionoid elimination of the 5-arylsulfanyl group | Elimination of chloride ion |

| 5-Arylsulfonyl-3,4-dichloro-2(5H)-furanones | Anionoid elimination of the 5-arylsulfonyl group | Elimination of chloride ion |

| 3,4-Dichloro-5-ethylsulfanyl-2(5H)-furanone | Anionoid elimination of the 5-ethylsulfanyl group | Increased contribution of chloride ion elimination |

Based on these findings, the electroreduction of 2(5H)-Furanone, 4,5-bis(ethylthio)- is expected to proceed primarily through the elimination of one of the ethylthio groups.

Derivatives and Analogues of 2 5h Furanone, 4,5 Bis Ethylthio

Synthesis of Novel Furanone Derivatives with Modified Ethylthio Groups

A primary avenue for creating derivatives involves the modification of the sulfur-linked side chains. This includes the substitution of the ethyl groups with other organic moieties and the use of the furanone as a precursor for more complex sulfur-containing heterocyclic systems.

The ethylthio groups at the C4 and C5 positions of the furanone ring can be readily exchanged for other alkyl or aryl thio moieties. The common synthetic route to these analogues begins with a suitably substituted 3,4-dihalo-2(5H)-furanone. These precursors undergo highly regioselective nucleophilic substitution, where a thiol displaces the halogen atom preferentially at the C4 position. mdpi.comnih.gov

In a typical reaction, a 5-alkoxy-3,4-dihalo-2(5H)-furanone is treated with an aromatic thiol in the presence of a base like triethylamine. nih.gov This method has been successfully employed to produce a series of optically pure 4-arylsulfanyl derivatives. mdpi.com The reaction proceeds smoothly at room temperature, providing good yields of the desired 4-thiosubstituted products. mdpi.comnih.gov Further oxidation of these newly introduced thioether groups to the corresponding sulfoxides or sulfones can also be achieved, for instance, by using hydrogen peroxide in acetic acid, adding another layer of chemical diversity. mdpi.com

Table 1: Synthesis of 4-Arylthio-2(5H)-furanone Derivatives

| Starting Material | Thiol Reagent | Product | Reference |

|---|---|---|---|

| (S)-3,4-dichloro-5-(l-menthyloxy)-2(5H)-furanone | 4-methylbenzenethiol | (S)-3-chloro-5-(l-menthyloxy)-4-(p-tolylthio)-2(5H)-furanone | mdpi.com |

| (S)-3,4-dibromo-5-(l-menthyloxy)-2(5H)-furanone | benzenethiol | (S)-3-bromo-5-(l-menthyloxy)-4-(phenylthio)-2(5H)-furanone | mdpi.com |

Formation of Sulfur-Containing Heterocycles from Furanone Precursors

The reactive nature of thio-substituted furanones makes them valuable precursors for the synthesis of more complex, fused, and spirocyclic sulfur-containing heterocycles. These transformations often involve intramolecular reactions or reactions with bifunctional reagents.

One notable example is the formation of a fused 1,4-dithiepine ring system. The reaction of a bis-furanone thioether, where two furanone rings are linked at their C4 positions by a dithiol bridge, with propane-1,3-dithiol in the presence of a base, leads to an optically active fused bicyclic product containing both a 1,4-dithiepine and an unsaturated γ-lactone moiety. researchgate.net

Another strategy involves leveraging other functional groups on the furanone ring. For instance, a furanone bearing a nitrile group at the C3 position can react with thioglycollic acid to construct a thiazolidine (B150603) ring fused to the original lactone. researchgate.net Furthermore, highly reactive precursors like 3,4,5-trichloro-2(5H)-furanone can react with reagents such as 2-aminothiophenol (B119425) to yield complex tricyclic derivatives in a single step. nih.gov Similarly, reaction with dianionic sulfur reagents like 2-oxo-1,3-dithio-4,5-dithiolate can also produce novel tricyclic systems. nih.gov

Formation of Bis-Furanone Structures and Oligomers

Linking two or more furanone units together creates larger molecules with potentially enhanced or novel properties. These connections can be forged by creating bridges between the furanone rings themselves or by employing linker molecules that contain sulfur atoms.

While direct carbon-carbon linkages between furanone rings are not extensively documented, bis-furanone structures are commonly synthesized using non-sulfur linkers. These linked structures can then serve as precursors for more complex oligomers. For example, 5,5'-(ethane-1,2-diylbis(oxy))bis(3,4-dichlorofuran-2(5H)-one) is a key intermediate where two furanone rings are joined at their C5 positions through an ether linkage. chimicatechnoacta.ru This molecule is a building block for creating larger macrocycles. chimicatechnoacta.ru

A more direct approach to sulfur-containing oligomers involves using dithiols to bridge two furanone units. Research has demonstrated the synthesis of chiral bis-thioethers where two 2(5H)-furanone moieties are linked at their respective C4 positions by a propane-1,3-dithiol fragment. researchgate.net

Furthermore, elaborate macrocyclic structures can be assembled through [2+2] macrocyclization reactions. By reacting a bis-furanone, such as 5,5'-(ethane-1,2-diylbis(oxy))bis(3,4-dichlorofuran-2(5H)-one), with various dithiols like 2,2'-oxydiethanethiol or 1,2-phenylenedimethanethiol, large 28- and 30-membered oxathiamacrocycles have been successfully synthesized. chimicatechnoacta.ru These multidonor, sulfur-containing macrocycles are of interest for their potential complexation properties. chimicatechnoacta.ru

Functionalization at Other Positions of the Furanone Ring

Beyond modifying the thioether substituents, the furanone ring itself offers positions for further functionalization, most notably at the C3 position. In many synthetic schemes leading to 4-thio-substituted furanones, the starting material is a 3,4-dihalo-2(5H)-furanone, which results in a product that retains a halogen at the C3 position (e.g., 3-chloro-4-arylthio-5-alkoxy-2(5H)-furanone). mdpi.comnih.gov This C3-halogen serves as a valuable synthetic handle for introducing additional diversity.

The versatility of the furanone scaffold has been demonstrated through various C-C bond-forming reactions on related structures. For example, Suzuki coupling reactions have been successfully used to introduce aryl groups at the C3 and C4 positions of 3,4-dibromo-2(5H)-furanone, showcasing the feasibility of such transformations on the furanone core. nih.gov This suggests that a similar strategy could be applied to 3-halo-4,5-bis(thio)-furanone derivatives.

Other functional groups can also be introduced. Palladium-catalyzed cyclocarbonylation reactions have been developed to produce 3-trifluoromethyl-2(5H)-furanones, indicating that a range of substituents can be installed at the C3 position. acs.org The reactivity of the C5 position has also been explored, with reactions like Friedel-Crafts-type arylations and Mukaiyama aldol (B89426) reactions being successfully applied to 3,4-dihalo-5-hydroxy-2(5H)-furanones. nih.gov

Halogenation and Subsequent Derivatization

The introduction of halogen atoms onto the 2(5H)-furanone ring is a common strategy to create reactive intermediates for further functionalization. However, the direct halogenation of 2(5H)-Furanone, 4,5-bis(ethylthio)- presents a nuanced chemical challenge due to the presence of the sulfur-containing substituents.

Thioethers are known to react with halogenating agents. rsc.orgwikipedia.orgmasterorganicchemistry.com This reactivity can lead to a competition between the halogenation of the furanone ring and the oxidation of the ethylthio groups. masterorganicchemistry.comacs.org Treatment of thioethers with halogens can result in the formation of sulfoxides and sulfones, where one or two oxygen atoms become attached to the sulfur atom, respectively. wikipedia.orgmasterorganicchemistry.com For instance, the oxidation of thioethers to sulfoxides can be achieved using reagents like hydrogen peroxide. nih.govrsc.org

Therefore, the direct halogenation of 2(5H)-Furanone, 4,5-bis(ethylthio)- with agents such as chlorine or bromine may not yield a simple halogenated furanone. Instead, a mixture of products could be anticipated, including compounds where one or both ethylthio groups are oxidized to ethylsulfinyl or ethylsulfonyl groups, alongside potential halogenation of the furanone ring itself. The precise outcome would likely depend on the specific halogenating agent, reaction conditions, and the relative reactivity of the furanone core versus the thioether moieties. rsc.orgijirset.com

A more controlled approach to obtaining halogenated derivatives would likely involve starting from a pre-halogenated furanone scaffold, such as 3,4-dihalo-2(5H)-furanone, and then introducing the ethylthio groups via nucleophilic substitution. nih.govnih.gov However, if one were to proceed with the halogenation of 2(5H)-Furanone, 4,5-bis(ethylthio)-, subsequent derivatization of the resulting products would open avenues to a variety of other analogues. For example, any resulting halogenated positions on the furanone ring would be susceptible to nucleophilic displacement, allowing for the introduction of a wide range of functional groups. nih.govorganic-chemistry.org

Introduction of Oxygen, Nitrogen, Selenium, and Phosphorus-Based Substituents

The 2(5H)-furanone core is amenable to the introduction of various heteroatomic substituents, which can significantly alter the chemical properties of the molecule. The presence of the two ethylthio groups in 2(5H)-Furanone, 4,5-bis(ethylthio)- would influence the regioselectivity and feasibility of these transformations.

The introduction of oxygen-based substituents , such as alkoxy groups, is typically achieved through the reaction of a corresponding halo-furanone with an alcohol or by the esterification of a hydroxy-furanone. nih.govrsc.org Starting from 2(5H)-Furanone, 4,5-bis(ethylthio)-, direct introduction of an oxygen substituent without prior modification is not a standard transformation. A more plausible route would involve the synthesis of a furanone already bearing the desired oxygen functionality before the introduction of the ethylthio groups.

Nitrogen-based substituents can be incorporated into the 2(5H)-furanone ring system through reactions with various nitrogen nucleophiles. oszk.huresearcher.life For instance, amines can react with halogenated furanones to yield amino-furanone derivatives. nih.gov The reaction of 2(5H)-Furanone, 4,5-bis(ethylthio)- with amines would likely depend on the reactivity of the furanone ring, which may be influenced by the electron-donating nature of the ethylthio groups.

The synthesis of selenium-containing furanone derivatives has also been reported. nih.gov One documented method involves the reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with potassium selenocyanate (B1200272) (KSeCN), leading to the substitution at the C4 position. nih.gov Applying a similar strategy to a hypothetical halogenated derivative of 2(5H)-Furanone, 4,5-bis(ethylthio)- could potentially lead to the introduction of a selenocyanate group.

Finally, phosphorus-based substituents can be introduced onto the furanone ring. For example, the reaction of 3,4,5-trichloro-2(5H)-furanone or 5-methoxy-3,4-dichloro-2(5H)-furanone with trimethoxyphosphite results in a phosphonate (B1237965) at the C4 position. nih.gov This suggests that a suitably activated derivative of 2(5H)-Furanone, 4,5-bis(ethylthio)- could undergo phosphonylation.

It is important to note that the direct derivatization of 2(5H)-Furanone, 4,5-bis(ethylthio)- for the introduction of these heteroatoms is not extensively documented. The synthetic strategies would likely involve multi-step sequences, potentially starting with a differently substituted furanone precursor to control the regiochemistry and avoid unwanted side reactions with the ethylthio groups.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

The ethyl groups would each present a quartet and a triplet. The methylene (B1212753) protons (-S-CH ₂-CH₃) adjacent to the sulfur atom would appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-S-CH₂-CH ₃) would, in turn, show up as a triplet. The chemical shifts of these protons would be influenced by the deshielding effect of the adjacent sulfur atom.

The single proton attached to the C5 carbon of the furanone ring is expected to appear as a singlet, assuming no coupling with other protons. Its chemical shift would be significantly downfield due to the influence of the adjacent oxygen atom and the thioether group.

Table 1: Predicted ¹H NMR Chemical Shifts for 2(5H)-Furanone, 4,5-bis(ethylthio)-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -S-CH₂-CH₃ (at C4) | 2.8 - 3.2 | Quartet (q) |

| -S-CH₂-CH₃ (at C5) | 2.9 - 3.3 | Quartet (q) |

| -S-CH₂-CH₃ (at C4) | 1.2 - 1.5 | Triplet (t) |

| -S-CH₂-CH₃ (at C5) | 1.3 - 1.6 | Triplet (t) |

| H-5 | 5.0 - 5.5 | Singlet (s) |

Note: The predicted values are based on the analysis of related thio-substituted furanone compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2(5H)-Furanone, 4,5-bis(ethylthio)-, distinct signals are expected for the carbonyl carbon, the olefinic carbons of the furanone ring, the carbon bearing the thioether groups, and the carbons of the ethyl substituents.

The carbonyl carbon (C=O) of the lactone ring is anticipated to have the most downfield chemical shift. The olefinic carbons (C3 and C4) would also resonate at a lower field due to their sp² hybridization. The chemical shifts of the ethyl group carbons would be found in the upfield region of the spectrum. The synthesis of various 2(5H)-furanone derivatives and their characterization by ¹³C NMR has been reported, providing a basis for these predictions. figshare.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 2(5H)-Furanone, 4,5-bis(ethylthio)-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C2) | 170 - 175 |

| C4 | 140 - 145 |

| C3 | 125 - 130 |

| C5 | 85 - 90 |

| -S-C H₂-CH₃ (at C4) | 25 - 30 |

| -S-C H₂-CH₃ (at C5) | 28 - 33 |

| -S-CH₂-C H₃ (at C4) | 14 - 17 |

| -S-CH₂-C H₃ (at C5) | 15 - 18 |

Note: The predicted values are based on the analysis of related thio-substituted furanone compounds.

To unambiguously assign all proton and carbon signals, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY experiment would confirm the coupling between the methylene and methyl protons within the ethyl groups. HSQC would correlate the proton signals with their directly attached carbon atoms. Finally, HMBC would reveal long-range correlations between protons and carbons, which is crucial for confirming the connectivity of the ethylthio groups to the C4 and C5 positions of the furanone ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The characterization of synthesized thio-substituted furanone derivatives frequently involves mass spectrometry. nih.gov

High-resolution mass spectrometry would provide the exact mass of the molecular ion of 2(5H)-Furanone, 4,5-bis(ethylthio)-. This precise mass measurement allows for the determination of the elemental composition and molecular formula of the compound, which is C₈H₁₂O₂S₂. This is a critical step in confirming the identity of the synthesized molecule.

In the mass spectrometer, the molecular ion of 2(5H)-Furanone, 4,5-bis(ethylthio)- would undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable structural information. While specific fragmentation data for the target compound is not detailed in the provided search results, general fragmentation pathways for furanone derivatives can be considered. imreblank.ch

Expected fragmentation would likely involve the loss of the ethylthio groups. Cleavage of the C-S bond could lead to the formation of fragments corresponding to the loss of an ethyl radical (•CH₂CH₃) or an ethanethiol (B150549) molecule (CH₃CH₂SH). The furanone ring itself can also undergo characteristic cleavages. The study of fragmentation patterns of related 3(2H)-furanones suggests that cleavages of the ring are common. imreblank.ch The presence of sulfur atoms would also influence the fragmentation, potentially leading to characteristic sulfur-containing ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For 2(5H)-Furanone, 4,5-bis(ethylthio)-, characteristic absorption bands would be expected for the α,β-unsaturated γ-lactone ring and the ethylthio groups.

Based on studies of related 2(5H)-furanone thioether derivatives, the IR spectrum would likely exhibit a strong absorption band for the carbonyl (C=O) group stretching vibration in the region of 1755–1787 cm⁻¹. nih.gov The carbon-carbon double bond (C=C) within the furanone ring would also produce a characteristic absorption. Additionally, C-H stretching vibrations from the ethyl groups would be expected in the 2800–3000 cm⁻¹ range. nih.gov However, specific, experimentally verified IR spectral data, including a table of absorption bands and their assignments for 2(5H)-Furanone, 4,5-bis(ethylthio)-, are not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and crystal packing. This technique is crucial for unambiguously determining the stereochemistry and conformation of molecules.

While the crystal structures of several other 2(5H)-furanone derivatives have been reported, confirming their molecular configurations, no published studies containing the single-crystal X-ray diffraction data for 2(5H)-Furanone, 4,5-bis(ethylthio)- could be located. nih.govmdpi.comresearchgate.net Therefore, crucial data such as its crystal system, space group, and unit cell dimensions are currently unknown.

Electronic and Chiroptical Spectroscopy

This category of techniques probes the electronic transitions within a molecule and is sensitive to its stereochemical properties.

UV-Vis Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about conjugated systems. The α,β-unsaturated carbonyl system in the 2(5H)-furanone ring is a chromophore that is expected to absorb in the UV region. The sulfur atoms of the ethylthio groups could also influence the electronic transitions. However, specific experimental UV-Vis absorption data, such as the wavelength of maximum absorbance (λmax), for 2(5H)-Furanone, 4,5-bis(ethylthio)-, are not documented in the available literature.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a vital tool for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. If 2(5H)-Furanone, 4,5-bis(ethylthio)- were synthesized as a single enantiomer, CD spectroscopy could be used to determine its absolute configuration by comparing experimental spectra with theoretical calculations. nih.gov At present, no CD spectroscopic data for this specific compound have been reported.

Fluorescence Emission Spectroscopy

Fluorescence spectroscopy detects the light emitted from a substance after it has absorbed light. While some furanone derivatives are known to be fluorescent, information regarding the potential fluorescence properties, including excitation and emission spectra, of 2(5H)-Furanone, 4,5-bis(ethylthio)-, is not available in the scientific literature.

Theoretical and Computational Studies

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are instrumental in predicting the molecular properties of novel compounds. For a molecule like 2(5H)-Furanone, 4,5-bis(ethylthio)-, these calculations would offer insights into its stability, reactivity, and spectroscopic characteristics.

The electronic structure of a molecule dictates its fundamental chemical properties. In the case of 2(5H)-Furanone, 4,5-bis(ethylthio)-, the furanone ring acts as an electron-withdrawing group, while the sulfur atoms of the ethylthio substituents possess lone pairs of electrons that can participate in conjugation. The interplay between these electronic effects would significantly influence the electron distribution within the molecule.

Computational methods like Density Functional Theory (DFT) would be employed to calculate the electron density distribution, electrostatic potential, and atomic charges. These calculations would likely reveal a high electron density around the oxygen and sulfur atoms and a lower electron density on the carbon atoms of the furanone ring, particularly the carbonyl carbon. This information is crucial for predicting the sites susceptible to nucleophilic or electrophilic attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For 2(5H)-Furanone, 4,5-bis(ethylthio)-, the HOMO would likely be localized on the sulfur atoms and the C=C double bond of the furanone ring, reflecting the electron-donating nature of the thioether groups. The LUMO would be expected to be centered on the α,β-unsaturated carbonyl system of the furanone ring, which is a characteristic feature of Michael acceptors. A smaller HOMO-LUMO gap, compared to the parent 2(5H)-furanone, would suggest increased reactivity.

Table 1: Hypothetical Molecular Orbital Properties of 2(5H)-Furanone, 4,5-bis(ethylthio)- based on related compounds

| Property | Predicted Value/Characteristic |

| HOMO Energy | Relatively high, indicating good electron-donating ability. |

| LUMO Energy | Relatively low, indicating good electron-accepting ability. |

| HOMO-LUMO Gap | Smaller than unsubstituted 2(5H)-furanone, suggesting higher reactivity. |

| HOMO Distribution | Primarily on sulfur atoms and the C4=C5 bond. |

| LUMO Distribution | Primarily on the C=C-C=O conjugated system. |

This table is predictive and not based on published data for the specific compound.

Reaction Pathway and Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species and the determination of reaction kinetics.

The synthesis of 4,5-disubstituted furanones often involves nucleophilic addition reactions. For the formation of 2(5H)-Furanone, 4,5-bis(ethylthio)-, a plausible pathway would be the conjugate addition of ethanethiol (B150549) to a suitable precursor, such as a 4-halo-2(5H)-furanone followed by a second substitution or addition.

Computational studies on similar reactions, such as the addition of thiols to Michael acceptors, have shown that the reaction proceeds through a transition state where the S-C bond is partially formed. nih.gov The energy barrier for this process, or activation energy, determines the reaction rate. Calculations would likely show that the presence of the first ethylthio group at the 4-position would influence the energy barrier for the addition of the second group at the 5-position due to both steric and electronic effects.

The addition of nucleophiles to substituted furanones can lead to different regioisomers. For instance, the thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones is known to be highly regioselective, affording 4-thiosubstituted products. mdpi.comnih.gov Computational modeling could elucidate the factors governing this regioselectivity by comparing the activation energies for the formation of different isomers.

Furthermore, if the furanone precursor is chiral, the addition of the ethylthio groups could lead to diastereomers. Computational analysis of the transition states leading to different stereoisomers would help in predicting and understanding the stereochemical outcome of the reaction.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule, or its conformation, is crucial for its biological activity and physical properties. The furanone ring itself is relatively planar, but the ethylthio substituents can rotate around the C-S bonds.

Conformational analysis of 2(5H)-Furanone, 4,5-bis(ethylthio)- would involve calculating the potential energy surface as a function of the dihedral angles of the ethyl groups. This would identify the most stable conformations (energy minima) and the energy barriers for rotation between them. It is likely that the most stable conformers would be those that minimize steric hindrance between the two ethyl groups and between the ethyl groups and the furanone ring.

Intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, would also be investigated to understand how the molecules pack in the solid state and interact with solvents or biological receptors.

Predictive Modeling for Novel Ethylthiofuranone Architectures

The development of novel therapeutic agents and functional molecules increasingly relies on theoretical and computational studies to guide synthesis and testing. For derivatives of 2(5H)-furanone, including those with ethylthio substitutions, predictive modeling offers a powerful approach to design new architectures with enhanced biological activity or desired properties. These computational methods allow for the in-silico screening of virtual libraries of compounds, saving significant time and resources compared to traditional synthetic and screening methods.

Predictive modeling for novel ethylthiofuranone architectures primarily revolves around establishing Structure-Activity Relationships (SAR). By systematically modifying the core structure of 4,5-bis(ethylthio)-2(5H)-furanone and calculating the resulting changes in electronic, steric, and physicochemical properties, computational models can predict the potential biological activity of yet-to-be-synthesized analogues. Techniques such as molecular docking, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles are central to this process.

Recent computational frameworks are designed to facilitate the prediction and evaluation of derivatives of natural and synthetic compounds. mdpi.com Such tools can automatically generate novel derivatives through predefined chemical and metabolic transformations and then evaluate their potential. mdpi.com For instance, a predictive workflow for novel ethylthiofuranones could involve:

Generation of a Virtual Library: Starting with the 4,5-bis(ethylthio)-2(5H)-furanone scaffold, a virtual library of derivatives can be generated by introducing various substituents at different positions on the furanone ring or by modifying the ethylthio chains.

Prediction of Biological Activity: Using machine learning models trained on existing data for furanone derivatives, the binding affinities of these new virtual compounds against specific biological targets can be predicted. mdpi.com While the direct targets for many furanone derivatives are still under investigation, some have been implicated in the inhibition of protein-protein interactions or specific enzymes. researchgate.net

ADMET Profiling: The drug-likeness of the generated derivatives is assessed by predicting their pharmacokinetic and safety profiles. mdpi.com

Molecular docking is a key technique used in these predictive studies. It simulates the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or DNA. ccij-online.orgnih.gov For example, studies on other furanone derivatives have used docking to evaluate their interaction with the EAG-1 potassium channel, a target in cancer therapy. ccij-online.org The results of such simulations provide insights into the binding mode and affinity, which are often expressed as a binding energy or an inhibition constant (Ki). ccij-online.org

The table below illustrates a hypothetical predictive modeling study for a series of novel ethylthiofuranone architectures, showcasing the type of data that would be generated. The modifications are focused on the ethyl groups of the parent compound to explore how changes in this region might influence predicted activity against a hypothetical enzyme target.

Table 1: Hypothetical Predictive Data for Novel Ethylthiofuranone Architectures

| Compound ID | R1 Group (at C4-S-) | R2 Group (at C5-S-) | Predicted Binding Affinity (kcal/mol) | Predicted Lipophilicity (LogP) |

|---|---|---|---|---|

| Parent-01 | -CH2CH3 | -CH2CH3 | -6.5 | 2.1 |

| Mod-01 | -CH2CH2OH | -CH2CH3 | -7.2 | 1.5 |

| Mod-02 | -CH2CH3 | -CH2CH2OH | -7.1 | 1.5 |

| Mod-03 | -CH2CF3 | -CH2CH3 | -6.8 | 2.8 |

| Mod-04 | -CH2CH3 | -CH2CF3 | -6.9 | 2.8 |

| Mod-05 | -CH2-Cyclopropyl | -CH2CH3 | -7.5 | 2.9 |

| Mod-06 | -CH2CH2OH | -CH2CH2OH | -7.8 | 0.9 |

This predictive data, although hypothetical, demonstrates how computational tools can guide the synthesis of novel ethylthiofuranone architectures. For example, the data suggests that introducing a hydroxyl group (Mod-01, Mod-02, Mod-06) could enhance binding affinity and lower lipophilicity, potentially improving the compound's pharmacological profile. Similarly, incorporating a cyclopropyl (B3062369) group (Mod-05) is predicted to be beneficial for binding. Such theoretical findings provide a clear rationale for prioritizing certain novel structures for synthesis and subsequent biological evaluation.

Advanced Methodologies in Research on Furanone, 4,5 Bis Ethylthio

Application of Advanced Separation Techniques

The separation and identification of 2(5H)-Furanone, 4,5-bis(ethylthio)- and related compounds from complex mixtures are critical for both qualitative and quantitative analysis. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful tools employed for this purpose, each offering distinct advantages.

Gas chromatography-mass spectrometry is a highly effective technique for the analysis of volatile and semi-volatile compounds, including many furanone derivatives. The method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

In the analysis of furanone compounds, GC-MS allows for the separation of individual components within a sample, which are then ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that aids in the structural elucidation and identification of the compound. For instance, studies on related hydroxyfuranones have utilized GC-MS to identify and quantify these compounds in various matrices. nih.gov A new analytical method has been developed for the determination of chlorinated and brominated hydroxyfuranones based on GC separation and selective determination using an ion-trap mass detector with MS-MS fragmentation. nih.gov

While specific GC-MS data for 2(5H)-Furanone, 4,5-bis(ethylthio)- is not extensively documented in publicly available literature, the general methodology applied to other furanone derivatives provides a clear framework. A typical GC-MS analysis would involve a capillary column, such as a DB-5ms, and a temperature program designed to elute the compound of interest effectively. The mass spectrometer would then be used to obtain the electron ionization (EI) mass spectrum, which would be expected to show characteristic fragments resulting from the loss of ethylthio groups and cleavage of the furanone ring. For example, a predicted GC-MS spectrum for the related compound 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone shows characteristic fragmentation patterns that are invaluable for its identification. hmdb.ca

Table 1: Illustrative GC-MS Parameters for Furanone Derivative Analysis

| Parameter | Typical Value/Condition |

| Column | DB-5ms or similar non-polar capillary column |

| Injector Temperature | 250-280 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temperature hold, followed by a ramp to a final temperature to ensure separation |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detector | Mass Spectrometer (Quadrupole, Ion Trap, or TOF) |

| Data Analysis | Comparison of retention times and mass spectra with reference standards or libraries |

This table presents generalized parameters based on the analysis of related furanone compounds and serves as a guide for the analysis of 2(5H)-Furanone, 4,5-bis(ethylthio)-.

High-performance liquid chromatography is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including those that are non-volatile or thermally labile, making it suitable for many furanone derivatives.

The separation in HPLC is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase packed in a column. The choice of stationary and mobile phases is critical for achieving the desired separation. For furanone derivatives, reversed-phase HPLC is commonly employed, often using a C18 or C8 column. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with the addition of an acid such as formic or phosphoric acid to improve peak shape. scispace.com

Table 2: Representative HPLC Conditions for Furanone Analysis

| Parameter | Typical Condition |

| Column | C18 or C8 reversed-phase column |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

This table illustrates common HPLC conditions used for the analysis of furanone derivatives, which can be adapted for 2(5H)-Furanone, 4,5-bis(ethylthio)-.

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in modern chemical synthesis, offering several advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scaling-up. uc.pt

Although the application of flow chemistry specifically for the synthesis of 2(5H)-Furanone, 4,5-bis(ethylthio)- has not been detailed in the literature, its use in the synthesis of other heterocyclic compounds, including furans, highlights its potential. nih.gov For instance, a transition-metal-free continuous-flow synthesis of 2,5-diaryl furans has been successfully developed. nih.gov This approach often leads to higher yields, shorter reaction times, and simplified purification processes.

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry are increasingly being integrated into the synthesis of furanone derivatives.

Key green chemistry strategies applicable to the synthesis of 2(5H)-Furanone, 4,5-bis(ethylthio)- include the use of environmentally benign solvents, catalysts, and reagents, as well as the development of atom-economical reactions. For example, research on the synthesis of other furanones has explored the use of greener solvents and catalysts. One study reported an efficient synthesis of 5-hydroxy-2(5H)-furanone using a titanium silicate (B1173343) molecular sieve as a catalyst, which is a more environmentally friendly alternative to many traditional catalysts. rsc.org

In the context of synthesizing 2(5H)-Furanone, 4,5-bis(ethylthio)-, applying green chemistry principles could involve:

Alternative Solvents: Exploring the use of greener solvents like water, ethanol, or supercritical CO2 in place of hazardous organic solvents.

Catalysis: Employing reusable solid acid or base catalysts to replace stoichiometric reagents, thereby reducing waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as addition reactions. The synthesis of related 4-thiosubstituted 2(5H)-furanones has been achieved through the highly regioselective reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with thiols in the presence of a base, which can be an atom-economical process. mdpi.com

By integrating these advanced methodologies, researchers can achieve a more comprehensive understanding of 2(5H)-Furanone, 4,5-bis(ethylthio)-, from its fundamental chemical properties to more efficient and sustainable methods for its synthesis and analysis.

Conclusion and Future Research Directions

Summary of Current Research Contributions to 2(5H)-Furanone, 4,5-bis(ethylthio)- Chemistry

Direct research on 2(5H)-Furanone, 4,5-bis(ethylthio)- is conspicuously absent in the current scientific literature. Its chemical properties, synthesis, and reactivity have not been explicitly detailed. However, the broader family of 2(5H)-furanones has been the subject of extensive study, providing a basis from which to infer the potential characteristics of this specific dithio-substituted derivative.

Research into analogous compounds, particularly those with thio-substituents, offers valuable insights. For instance, the synthesis of 4-arylsulfanyl derivatives of 2(5H)-furanone has been achieved through the highly regioselective thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones in the presence of a base. nih.gov This suggests a plausible synthetic route toward 2(5H)-Furanone, 4,5-bis(ethylthio)-. The reaction of a suitable di-substituted furanone precursor with ethanethiol (B150549) would be a logical starting point for its synthesis.

The reactivity of the 2(5H)-furanone core is well-documented. The conjugated system, which includes a carbonyl group and a carbon-carbon double bond, makes it susceptible to a variety of chemical transformations. nih.gov The introduction of two ethylthio groups at the 4 and 5 positions is expected to significantly modulate this reactivity, introducing new possibilities for functionalization and ring-opening reactions.

Identification of Knowledge Gaps and Emerging Research Avenues

The primary knowledge gap is the very existence and characterization of 2(5H)-Furanone, 4,5-bis(ethylthio)-. There is a clear need for the development of a reliable synthetic method to produce this compound in sufficient purity and yield for further study.

Once synthesized, a host of research avenues will emerge. A thorough investigation of its spectroscopic and physicochemical properties will be essential to build a foundational understanding of the molecule. This includes detailed analysis using NMR, IR, and mass spectrometry, as well as determination of properties like melting point, boiling point, and solubility.

The biological activity of this compound is another significant unknown. Furanone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. researchgate.netnih.gov The presence of sulfur-containing moieties can further enhance or modify these activities. Screening 2(5H)-Furanone, 4,5-bis(ethylthio)- for various biological activities could uncover novel therapeutic potential.

Potential for Further Exploration in Synthetic Organic Chemistry and Mechanistic Understanding

The unique structural features of 2(5H)-Furanone, 4,5-bis(ethylthio)- present numerous opportunities for exploration in synthetic organic chemistry. The two ethylthio groups can serve as handles for further functionalization, allowing for the creation of a library of novel furanone derivatives with diverse properties.

Mechanistic studies of the reactions involving this compound would also be of great interest. Understanding how the ethylthio groups influence the reactivity of the furanone ring can provide valuable insights into reaction mechanisms and help in the rational design of new synthetic methodologies. For example, the investigation of its behavior in cycloaddition reactions, nucleophilic additions, and ring-opening reactions could lead to the discovery of new chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.